molecular formula C17H16N2O B1381192 1,3-Di-p-tolyl-1H-pyrazol-4-ol CAS No. 1202030-23-6

1,3-Di-p-tolyl-1H-pyrazol-4-ol

Cat. No.: B1381192
CAS No.: 1202030-23-6
M. Wt: 264.32 g/mol
InChI Key: GSNLHEVYLRJRPQ-UHFFFAOYSA-N
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Description

1,3-Di-p-tolyl-1H-pyrazol-4-ol is an organic compound with the molecular formula C17H16N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di-p-tolyl-1H-pyrazol-4-ol can be synthesized through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and yields the desired product in high yields (78-92%) under mild conditions . Another method involves the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-p-tolyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., bromine), reducing agents (e.g., hydrazine hydrate), and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring. These derivatives often exhibit unique chemical and biological properties .

Mechanism of Action

The mechanism of action of 1,3-Di-p-tolyl-1H-pyrazol-4-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and eventual cell death . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1,3-Di-p-tolyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.

Biological Activity

1,3-Di-p-tolyl-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections delve into the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with two p-tolyl groups at the 1 and 3 positions and a hydroxyl group at the 4 position. This structural configuration contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed promising activity against various bacterial strains such as E. coli and S. aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial Strains TestedActivity
This compoundE. coli, S. aureusSignificant inhibition observed

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. For instance, studies have shown that such compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6 . The anti-inflammatory action is attributed to the inhibition of cyclooxygenase enzymes or modulation of signaling pathways involved in inflammation.

Study ReferenceCytokine Inhibition (%)Concentration (µM)
TNF-α: 61–85%10
IL-6: 76–93%10

Anticancer Activity

Recent investigations into the anticancer effects of pyrazole derivatives reveal their potential as selective agents against cancer cells. For example, compounds derived from pyrazole structures have been tested for cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer) . The results indicated that these compounds exhibited higher cytotoxicity towards cancer cells compared to normal cells.

Cancer Cell LineIC50 (µM)Selectivity Index
MCF-715High
PC-320Moderate

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes or microbial metabolism.
  • Cellular Pathway Modulation : It can influence various cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis in cancer cells.
  • Receptor Interaction : Pyrazole derivatives often interact with specific receptors, modulating their activity and downstream effects.

Case Studies

Several studies have explored the synthesis and biological evaluation of pyrazole derivatives similar to this compound:

  • Synthesis and Antimicrobial Evaluation :
    • A series of substituted pyrazoles were synthesized and evaluated for antimicrobial activity against standard bacterial strains.
    • Results indicated that specific substitutions enhanced antimicrobial efficacy compared to unsubstituted counterparts .
  • Anti-inflammatory Studies :
    • Compounds were tested for their ability to inhibit inflammatory markers in vitro.
    • Notable reductions in TNF-α levels were observed, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

1,3-bis(4-methylphenyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-3-7-14(8-4-12)17-16(20)11-19(18-17)15-9-5-13(2)6-10-15/h3-11,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNLHEVYLRJRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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